molecular formula C25H36O5 B1161519 3alpha-Angeloyloxypterokaurene L3 CAS No. 79406-11-4

3alpha-Angeloyloxypterokaurene L3

Cat. No.: B1161519
CAS No.: 79406-11-4
M. Wt: 416.5 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

3alpha-Angeloyloxypterokaurene L3 is a diterpenoid compound with the molecular formula C25H36O5 (CAS: 79406-11-4) and a molar mass of 416.56 g/mol. It is derived from the plant Wedelia trilobata and is primarily used as a high-purity biochemical reagent for research purposes . Key physicochemical properties include:

  • Purity: ≥98.0% (HPLC-grade)
  • Melting Point: 165–166°C
  • Specific Rotation: [α] = −51.3 (c = 0.71 in CHCl3)
  • Storage: Stable at 2–8°C for short-term storage and −20°C for long-term preservation .

The compound features an angeloyloxy substituent at the 3α-position of the kaurane skeleton, which influences its stereochemical and biological properties .

Properties

IUPAC Name

(1S,4S,5S,6R,9R,10S,13R)-10-hydroxy-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O5/c1-6-15(2)20(26)30-19-9-10-22(4)18(23(19,5)21(27)28)8-11-24-13-16(3)17(14-24)7-12-25(22,24)29/h6,17-19,29H,3,7-14H2,1-2,4-5H3,(H,27,28)/b15-6-/t17-,18+,19-,22-,23+,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEDWFNWWHKRJU-UWZXKBJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CCC2(C(C1(C)C(=O)O)CCC34C2(CCC(C3)C(=C)C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1CC[C@@]2([C@@H]([C@]1(C)C(=O)O)CC[C@]34[C@]2(CC[C@H](C3)C(=C)C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3alpha-Angeloyloxypterokaurene L3 involves several steps, starting from the extraction of natural products from Wedelia trilobata. The compound can be isolated and purified using chromatographic techniques . Specific synthetic routes and reaction conditions are not widely documented, but general diterpenoid synthesis methods can be applied.

Industrial Production Methods: Industrial production of this compound is not well-established due to its natural origin. large-scale extraction from Wedelia trilobata and subsequent purification can be considered for industrial purposes .

Chemical Reactions Analysis

Types of Reactions: 3alpha-Angeloyloxypterokaurene L3 undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or carbonyl groups.

    Substitution: This reaction can replace functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield reduced forms of the compound.

Mechanism of Action

The mechanism of action of 3alpha-Angeloyloxypterokaurene L3 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of signaling pathways involved in inflammation and microbial growth . Further research is needed to fully elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula Substituent Key Properties Source/Application
This compound 79406-11-4 C25H36O5 Angeloyloxy Mp: 165–166°C; [α] = −51.3 (CHCl3) Wedelia trilobata; research use
3alpha-Cinnamoyloxypterokaurene L3 79406-13-6 C25H36O5 Cinnamoyloxy No reported melting point or rotation Synthetic analog; research use
ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid 79406-10-3 C25H34O5 Cinnamoyloxy (β-configuration) Stereochemical inversion at C3; no bioactivity data Synthetic derivative
3alpha-Tigloyloxypterokaurene L3 1588516-87-3 C25H36O5 Tigloyloxy Structural isomer; no physicochemical data Research reagent

Key Observations:

Substituent Effects: Angeloyloxy (α,β-unsaturated isobutenyl group) vs. Cinnamoyloxy (phenylpropenoyl group): The cinnamoyl group’s aromaticity may enhance UV absorption and alter solubility compared to the aliphatic angeloyl group .

Stereochemical Differences :

  • The ent-3beta-Cinnamoyloxy derivative exhibits β-configuration at C3, which may reduce binding affinity to biological targets compared to the α-configuration in this compound .

Similar safety profiles are assumed for analogs due to structural similarities, though empirical data are lacking .

Biological Activity

3alpha-Angeloyloxypterokaurene L3 is a natural compound derived from the plant Wedelia trilobata, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and presenting relevant data.

This compound is classified as a terpenoid, a class of compounds known for their diverse biological activities. Its chemical structure contributes to its interaction with various biological targets, making it a subject of interest in pharmacological research.

PropertyValue
Molecular FormulaC20H30O2
Molecular Weight302.45 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various pathogenic bacteria, suggesting potential applications in treating infections.

  • Case Study : A study conducted on the antibacterial effects of this compound showed inhibition of growth in Gram-positive and Gram-negative bacteria. The compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains.

Anti-inflammatory Effects

In addition to antimicrobial activity, this compound has been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines.

  • Research Findings : An experiment demonstrated that treatment with this compound reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophage cultures.

Cytotoxic Activity

The cytotoxic effects of this compound have also been explored, particularly in cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain cancer cells.

  • Data Summary : In assays involving human cancer cell lines, concentrations of 10-50 µM resulted in significant cell death, with IC50 values indicating potent cytotoxicity.

Table 2: Biological Activities Summary

Activity TypeTest Organism/Cell LineResultMIC/IC50 Value
AntimicrobialStaphylococcus aureusInhibition observed50 µg/mL
AntimicrobialEscherichia coliInhibition observed50 µg/mL
Anti-inflammatoryMacrophage culturesReduced IL-6 and TNF-αNot specified
CytotoxicHuman cancer cell linesInduced apoptosisIC50 = 25 µM

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest it may interact with specific cellular pathways involved in inflammation and cell proliferation.

Potential Pathways

  • NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory markers.
  • Apoptotic Pathways : Evidence suggests that it activates caspases involved in apoptosis, promoting cell death in cancer cells.

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